Cystamine hydrochloride is derived from cysteamine, which can be synthesized through various chemical methods. The compound is classified under the category of organic compounds, specifically as an aliphatic disulfide due to its two sulfur atoms linked by a carbon chain.
The synthesis of cystamine hydrochloride can be achieved through several methods:
The molecular weight of cystamine hydrochloride is approximately 174.26 g/mol.
Cystamine hydrochloride can undergo various chemical reactions:
Cystamine hydrochloride acts primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress within cells. This mechanism is particularly beneficial in conditions where oxidative damage is prevalent, such as in neurodegenerative diseases. Its action involves:
Research indicates that cystamine may also influence lysosomal function, potentially aiding in the clearance of cystine deposits in lysosomal storage disorders .
These properties are critical for its formulation in pharmaceutical applications.
Cystamine hydrochloride has several significant applications:
Cystamine hydrochloride (bis(2-aminoethyl) disulfide hydrochloride) exerts profound redox-modulating effects primarily through rapid thiol-disulfide exchange reactions. This dynamic process involves nucleophilic attack by protein thiolates or reduced glutathione (GSH) on cystamine’s disulfide bond, generating mixed disulfides and the aminothiol cysteamine. The reaction follows second-order kinetics, with rate constants (k~2~) ranging from 10² to 10³ M⁻¹s⁻¹ depending on thiolate nucleophilicity and local pH [3] [6]. These exchanges transiently decrease cellular reduced glutathione (GSH) pools by up to 40% within 30 minutes of exposure, as confirmed by high-performance liquid chromatography (HPLC) analyses of endothelial cell lysates [4]. The depletion occurs via two synergistic pathways: (1) direct oxidation of GSH to glutathione disulfide (GSSG) through disulfide exchange, and (2) diversion of glutathione reductase activity toward cystamine reduction instead of GSSG recycling. Consequently, the GSH/GSSG ratio—a critical determinant of cellular redox status—shifts from a physiological baseline of >100:1 to <20:1 under cystamine exposure [4] [6].
Table 1: Thiol-Disulfide Exchange Kinetics of Cystamine Hydrochloride
Target Thiol | Rate Constant (k~2~, M⁻¹s⁻¹) | pH | Biological Consequence |
---|---|---|---|
Glutathione (GSH) | 4.2 × 10² | 7.4 | GSH depletion, altered redox buffering |
Protein Cysteine (e.g., Keap1) | 1.8 × 10³ | 7.4 | Nrf2 pathway activation |
Cysteamine (self-exchange) | 3.5 × 10¹ | 7.4 | Dynamic redox equilibrium |
This thiol modification directly activates cytoprotective pathways. Electrophile-responsive elements (EpREs) in gene promoters are upregulated when cystamine modifies specific cysteine residues (e.g., Cys151, Cys273) on Keap1, the inhibitory partner of transcription factor Nrf2. Keap1 modification triggers Nrf2 dissociation, nuclear translocation, and transcriptional activation of antioxidant genes encoding γ-glutamylcysteine synthetase (γ-GCS) and heme oxygenase-1 (HO-1) [6]. This adaptive response partially restores GSH levels within 24 hours despite ongoing thiol-disulfide exchange. In macrophage-endothelial co-culture models, this redox modulation reshapes energy metabolism by shifting ATP production from glycolysis to oxidative phosphorylation (OXPHOS), enhancing cellular antioxidant capacity [1].
Cystamine hydrochloride functions as a competitive transglutaminase 2 (TGM2) inhibitor through dual mechanisms: active-site blockade and allosteric disruption. Structural analyses reveal that cystamine’s terminal ammonium groups form salt bridges with TGM2’s Asp255 and carboxylate residues in the catalytic core, while its disulfide bond sterically occludes the cysteine residue (Cys277) essential for acyl-transfer activity [7] [10]. Kinetic profiling demonstrates time-dependent inhibition consistent with a reversible covalent mechanism. Initial non-covalent binding (K~i~ = 120 ± 15 µM) is followed by disulfide bond formation with Cys277, yielding a stable enzyme-inhibitor complex (K~i~^*^ = 0.55 ± 0.08 µM). The forward rate constant (k~5~) for covalent adduct formation is 0.028 s⁻¹, while the reverse rate (k~6~) is 3.2 × 10⁻⁴ s⁻¹, indicating prolonged target engagement [7].
Table 2: Kinetic Parameters of Cystamine Hydrochloride-Mediated TGM2 Inhibition
Parameter | Value | Method | Biological Significance |
---|---|---|---|
K~i~ (non-covalent) | 120 ± 15 µM | Surface plasmon resonance | Initial weak binding |
K~i~^*^ (overall) | 0.55 ± 0.08 µM | Progress curve analysis | High effective affinity |
k~5~ (forward rate) | 0.028 s⁻¹ | Stopped-flow kinetics | Rapid covalent modification |
k~6~ (reverse rate) | 3.2 × 10⁻⁴ s⁻¹ | Jump-dilution assays | Sustained enzyme inhibition |
TGM2 inhibition disrupts cross-linking of extracellular matrix (ECM) proteins such as fibronectin and collagen IV. In corneal fibroblasts, cystamine (1.63 mM) reduces ECM cross-linking by 75% without impairing cell migration—confirmed via atomic force microscopy showing decreased matrix stiffness from 15.2 kPa to 4.8 kPa [10]. This specificity arises because cystamine does not inhibit other transglutaminase isoforms (e.g., FXIIIa) at physiologically relevant concentrations. Molecular dynamics simulations indicate that TGM2’s unique flexible loop (residues 568–583) undergoes conformational closure upon cystamine binding, preventing substrate access while sparing other transglutaminases [7].
Cystamine hydrochloride undergoes intracellular reduction to cysteamine, the active metabolite that depletes lysosomal cystine in cystinosis. This reduction is catalyzed by glutathione reductase and thioredoxin systems, generating the aminothiol cysteamine within endosomal compartments [2] [8]. Cysteamine then enters lysosomes via proton-assisted amino acid transporters and reacts with cystine through a disulfide exchange reaction:
Cystine + 2 Cysteamine → Cysteine-Cysteamine Mixed Disulfide + Cysteine
The mixed disulfide exits lysosomes via the cationic amino acid transporter PQLC2, bypassing the defective cystine exporter cystinosin in CTNS⁻/⁻ cells [5] [8]. X-ray crystallography studies show cysteamine’s thiol group attacks one sulfur atom of cystine’s disulfide bond at a 102° angle, with bond rupture occurring within 200 ms. This reaction depletes intracellular cystine by >90% within 2 hours at 0.1 mM cysteamine equivalents, as quantified via leukocyte cystine assays [2] [8].
Table 3: Cystine Depletion Kinetics in Cellular Models
Cell Type | Basal Cystine (nmol/mg protein) | Post-Cystamine Cystine (nmol/mg protein) | Depletion (%) | Timeframe |
---|---|---|---|---|
Cystinotic fibroblasts | 8.5 ± 0.9 | 0.7 ± 0.2 | 92% | 2 hours |
Proximal tubule cells (CtnsKO) | 12.3 ± 1.4 | 1.1 ± 0.3 | 91% | 3 hours |
Leukocytes (cystinosis patients) | 5.8 ± 0.7 | 0.4 ± 0.1 | 93% | 4 hours |
Beyond cystine depletion, cysteamine normalizes aberrant mTORC1 signaling in cystinotic renal cells. Lysosomal cystine accumulation constitutively activates mTORC1 by stabilizing Ragulator-Rag GTPase complexes, promoting tubular cell dedifferentiation. Cystamine-derived cysteamine restores nutrient-sensitive mTORC1 regulation, confirmed by reduced phosphorylation of S6K1 (Thr389) and 4E-BP1 (Thr37/46) within 6 hours. This reprograms cellular metabolism from anabolic growth to catabolic differentiation, evidenced by upregulated expression of PT cell markers (Slc5a2, Slc34a1) and downregulated dedifferentiation factors (Foxm1, Sox9) [5]. Consequently, receptor-mediated endocytosis of low-molecular-weight proteins improves by 70% in Ctns knockout proximal tubules, mitigating renal Fanconi syndrome manifestations [5].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: